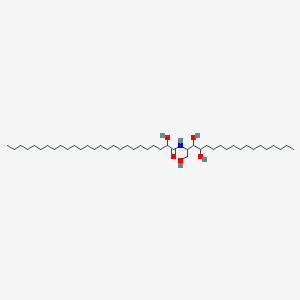
Diisopropylethylamine trihydrofluoride
Overview
Description
Diisopropylethylamine trihydrofluoride is the trihydrofluoride salt of N, N-diisopropylethylamine . It acts as the hindered base in amide coupling reactions between a carboxylic acid and a nucleophilic amine .
Synthesis Analysis
N,N-Diisopropylethylamine (DIPEA) is traditionally prepared by the alkylation of diisopropylamine with diethyl sulfate . DIPEA forms a complex heterocyclic compound called scorpionine (bis([1,2]dithiolo)-[1,4]thiazine) upon reaction with disulfur dichloride that is catalyzed by DABCO in a one-pot synthesis .Chemical Reactions Analysis
Diisopropylethylamine trihydrofluoride acts as the hindered base in amide coupling reactions between a carboxylic acid and a nucleophilic amine .Physical And Chemical Properties Analysis
The molecular formula of Diisopropylethylamine trihydrofluoride is C8H20FN . It has a molar mass of 149.25 . It has a density of 0.965 , a boiling point of 93 °C , and a flash point of 113°C .Scientific Research Applications
Comprehensive Analysis of Diisopropylethylamine Trihydrofluoride Applications
Anesthetic Agent Synthesis: Diisopropylethylamine trihydrofluoride is utilized in the synthesis of Sevoflurane , an important inhaled anesthetic. A modified version of this reagent has been shown to increase yields in the production process, highlighting its significance in medical applications .
Regioselective Acylation: This compound facilitates a regioselective acylation process for carbohydrates and diols, which is a crucial reaction in organic synthesis. The method is considered green and mild, using less harmful reagents and conditions .
Mechanism of Action
Target of Action
Diisopropylethylamine trihydrofluoride, also known as N-Ethyl-N-isopropylpropan-2-amine trihydrofluoride, primarily targets carboxylic acids and nucleophilic amines . These are key components in many biochemical reactions, particularly in the formation of amide bonds.
Mode of Action
The compound acts as a hindered base in amide coupling reactions between a carboxylic acid and a nucleophilic amine . It facilitates the reaction by accepting a proton (H+) from the carboxylic acid, thereby increasing the nucleophilicity of the amine and promoting the formation of the amide bond .
Biochemical Pathways
The primary biochemical pathway affected by diisopropylethylamine trihydrofluoride is the amide bond formation . This reaction is fundamental to many biological processes, including protein synthesis. By facilitating the formation of amide bonds, the compound can influence the structure and function of proteins within the cell .
Result of Action
The primary result of the action of diisopropylethylamine trihydrofluoride is the formation of amide bonds . This can lead to the synthesis of new proteins or other amide-linked structures within the cell. The exact molecular and cellular effects would depend on the specific context of the reaction.
Action Environment
The action of diisopropylethylamine trihydrofluoride can be influenced by various environmental factors. For instance, the compound should be stored in a flammables area . Its reactivity may also be affected by the presence of other substances in the reaction mixture. Furthermore, it should be handled with care due to its high toxicity .
Safety and Hazards
Diisopropylethylamine trihydrofluoride is flammable and fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back .
properties
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;trihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.3FH/c1-6-9(7(2)3)8(4)5;;;/h7-8H,6H2,1-5H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRRXKJZYYBJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(C)C.F.F.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668257 | |
| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylethylamine trihydrofluoride | |
CAS RN |
131600-43-6 | |
| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--hydrogen fluoride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldiisopropylamine tris(hydrofluoride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)



![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)


![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)


![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)